N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
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Description
“N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antiviral Agents
The Dimroth rearrangement, a fascinating isomerization process, plays a crucial role in the synthesis of condensed pyrimidines—key structural fragments of antiviral agents . In particular, the Dimroth rearrangement involves the relocation of heteroatoms within heterocyclic systems. Researchers have explored this rearrangement for the efficient synthesis of pyrimidine-based antiviral compounds. By understanding the mechanism and optimizing reaction conditions, scientists can design novel antiviral agents with improved efficacy.
Regioselective Synthesis
The compound’s unique structure allows for regioselective synthesis of C(6)-substituted adenines. When reacting the same precursors with N,N-dimethylformamide diethyl acetal (DMF–DEA), researchers can achieve selective substitution at the C(6) position. This synthetic pathway provides a valuable tool for accessing modified adenine derivatives with specific substitution patterns .
Versatile Reagent and Catalyst
As a colorless, water-soluble, and volatile liquid, 3,4-difluorophenyl isocyanate (a derivative of HMS3512C19) serves as a valuable reagent, catalyst, and intermediate in various chemical reactions. Its versatility makes it useful in organic synthesis, allowing chemists to introduce difluorophenyl groups into target molecules .
properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3S/c15-7-1-4-12-11(5-7)19-13(20-24(12,22)23)14(21)18-8-2-3-9(16)10(17)6-8/h1-6,13,19-20H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDMRRWOJGUHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide |
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